molecular formula C₁₃H₁₈ClNO₂ B1139781 (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride CAS No. 1422164-57-5

(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride

Cat. No.: B1139781
CAS No.: 1422164-57-5
M. Wt: 255.74
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a naphtho[1,2-b][1,4]oxazin ring system. It is often studied for its interactions with biological systems, particularly its role as a dopamine receptor agonist.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Naphtho[1,2-b][1,4]oxazin Ring: This step involves the cyclization of a suitable precursor, such as a substituted naphthol, with an appropriate amine under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group at the 9-position can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Hydrogenation: The hexahydro configuration is obtained by hydrogenating the naphtho[1,2-b][1,4]oxazin ring system using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further hydrogenate the ring system or reduce any functional groups present, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule. For example, halogenation can be achieved using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), chlorine (Cl2), methyl iodide (CH3I)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce fully hydrogenated naphtho[1,2-b][1,4]oxazin derivatives.

Scientific Research Applications

(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its interactions with biological receptors, particularly dopamine receptors, making it useful in neurobiological research.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia due to its dopamine agonist properties.

    Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride primarily involves its role as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine, a neurotransmitter. This interaction can modulate various neurological pathways, influencing mood, movement, and cognition. The compound’s effects are mediated through the activation of dopamine D2 receptors, which are involved in the regulation of motor control and reward pathways.

Comparison with Similar Compounds

Similar Compounds

    (-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride: This enantiomer has similar structural features but different stereochemistry, which can lead to different biological activities.

    4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol: Another derivative used in the preparation of radiolabeled dopamine receptor agonists.

Uniqueness

(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride is unique due to its specific methoxy substitution and hexahydro configuration, which confer distinct pharmacological properties. Its ability to act as a dopamine receptor agonist makes it particularly valuable in neuropharmacological research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

CAS No.

1422164-57-5

Molecular Formula

C₁₃H₁₈ClNO₂

Molecular Weight

255.74

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.